molecular formula C15H14N2O4 B11845001 3,3-Bis(4-methoxyphenoxy)-3H-diazirene CAS No. 651306-52-4

3,3-Bis(4-methoxyphenoxy)-3H-diazirene

Cat. No.: B11845001
CAS No.: 651306-52-4
M. Wt: 286.28 g/mol
InChI Key: ISXJOXBLSPKOJR-UHFFFAOYSA-N
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Description

3,3-Bis(4-methoxyphenoxy)-3H-diazirine is a chemical compound known for its unique structure and properties It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, substituted with two 4-methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-methoxyphenoxy)-3H-diazirine typically involves the reaction of 4-methoxyphenol with a suitable diazirine precursor. One common method includes the use of a diazirine intermediate, which is reacted with 4-methoxyphenol under controlled conditions to yield the desired product. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like dichloromethane.

Industrial Production Methods: While specific industrial production methods for 3,3-Bis(4-methoxyphenoxy)-3H-diazirine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazirine intermediates.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(4-methoxyphenoxy)-3H-diazirine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirine ring into other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

3,3-Bis(4-methoxyphenoxy)-3H-diazirine has several applications in scientific research:

    Chemistry: It is used as a photoreactive crosslinker in the study of molecular interactions and protein-ligand binding.

    Biology: The compound is employed in photoaffinity labeling to investigate protein structures and functions.

    Industry: It can be used in the production of advanced materials with specific properties, such as photoresponsive polymers.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-methoxyphenoxy)-3H-diazirine involves the generation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene species, which can then interact with nearby molecules. This property makes it useful for photoaffinity labeling, where the carbene can form covalent bonds with target proteins, allowing for the study of protein interactions and functions.

Comparison with Similar Compounds

    3,3-Bis(4-nitrophenoxy)-3H-diazirine: Similar structure but with nitro groups instead of methoxy groups.

    3,3-Bis(4-hydroxyphenoxy)-3H-diazirine: Hydroxy groups instead of methoxy groups.

    3,3-Bis(4-chlorophenoxy)-3H-diazirine: Chlorine atoms instead of methoxy groups.

Uniqueness: 3,3-Bis(4-methoxyphenoxy)-3H-diazirine is unique due to its methoxy substituents, which can influence its reactivity and solubility. The methoxy groups can also participate in hydrogen bonding, affecting the compound’s interactions with other molecules.

Properties

CAS No.

651306-52-4

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

3,3-bis(4-methoxyphenoxy)diazirine

InChI

InChI=1S/C15H14N2O4/c1-18-11-3-7-13(8-4-11)20-15(16-17-15)21-14-9-5-12(19-2)6-10-14/h3-10H,1-2H3

InChI Key

ISXJOXBLSPKOJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)OC

Origin of Product

United States

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